![molecular formula C13H22F2N2O2 B1520818 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]décane CAS No. 1221818-66-1](/img/structure/B1520818.png)
7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]décane
Vue d'ensemble
Description
7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C13H22F2N2O2 and its molecular weight is 276.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche pharmaceutique
La structure unique du composé, caractérisée par un squelette spirocyclique et des groupes difluorés, en fait un intermédiaire de synthèse précieux dans la recherche pharmaceutique . Son système bicyclique rigide peut être utilisé pour explorer les contraintes de conformation spatiale dans la conception moléculaire, ce qui pourrait conduire au développement de nouveaux médicaments à la stabilité et à la spécificité améliorées.
Science des matériaux
En science des matériaux, le groupe ester tert-butyle du composé offre une fonctionnalité protectrice qui peut être éliminée après les processus de polymérisation . Cette caractéristique est particulièrement utile dans la synthèse de polymères et de résines avancés, où un contrôle précis de l'architecture moléculaire est crucial.
Chimie organofluorée
En tant que composé organofluoré, le 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]décane est impliqué dans l'étude des interactions de liaison carbone-fluor . La présence d'atomes de fluor peut modifier considérablement les propriétés physiques et chimiques des molécules, les rendant précieuses dans le développement d'agrochimiques et de revêtements de surface.
Techniques de bioconjugaison
Le noyau diazaspiro du composé peut servir d'échafaudage pour la bioconjugaison, où il peut être utilisé pour lier des biomolécules à d'autres entités chimiques . Cette application est essentielle dans la création de systèmes d'administration ciblée de médicaments et d'outils de diagnostic.
Catalyse
Les composés spirocycliques comme le This compound peuvent agir comme des ligands dans les systèmes catalytiques . Leurs structures rigides peuvent influencer la stéréochimie des réactions catalytiques, ce qui est essentiel pour produire des substances énantiomériquement pures pour des applications pharmaceutiques.
Recherche en neurosciences
Les cycles contenant de l'azote du composé peuvent imiter certains analogues de neurotransmetteurs, permettant aux chercheurs de les utiliser dans l'étude de l'activité des récepteurs neuronaux et du fonctionnement du cerveau . Cela pourrait conduire à des percées dans la compréhension des maladies neurologiques et le développement de nouveaux traitements.
Propriétés
IUPAC Name |
tert-butyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22F2N2O2/c1-11(2,3)19-10(18)17-7-5-13(14,15)12(9-17)4-6-16-8-12/h16H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGYLCWXJRNFPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2(C1)CCNC2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701150740 | |
| Record name | 1,1-Dimethylethyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701150740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221818-66-1 | |
| Record name | 1,1-Dimethylethyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221818-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701150740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


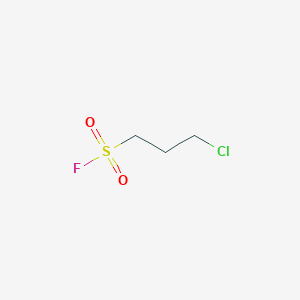
![Tert-butyl 2-{[(2-aminophenyl)carbonyloxy]methyl}pyrrolidine-1-carboxylate](/img/structure/B1520739.png)

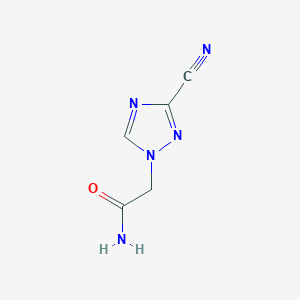
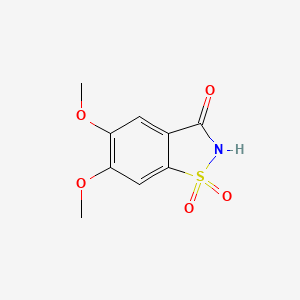
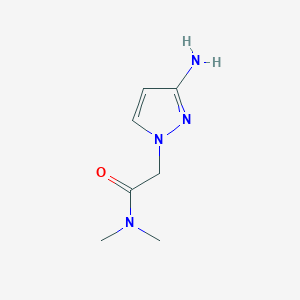
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrrole-2-carboxylic acid](/img/structure/B1520745.png)
![6,7-Dihydro-5H-dibenzo[c,e]azepine hydrochloride](/img/structure/B1520746.png)
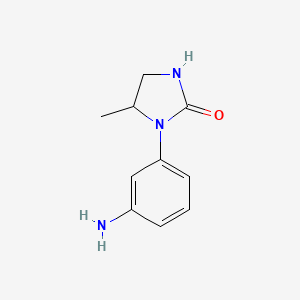

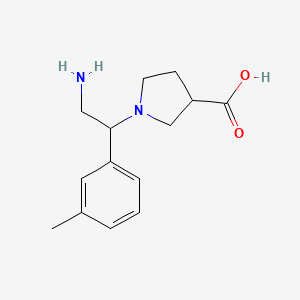
![3-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoic acid](/img/structure/B1520751.png)


